Harzialactone A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(3R,5R)-5-benzyl-3-hydroxyoxolan-2-one |
InChI |
InChI=1S/C11H12O3/c12-10-7-9(14-11(10)13)6-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2/t9-,10-/m1/s1 |
InChI Key |
QDWGWZDQSRYLTG-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@H](OC(=O)[C@@H]1O)CC2=CC=CC=C2 |
Canonical SMILES |
C1C(OC(=O)C1O)CC2=CC=CC=C2 |
Synonyms |
harzialactone A harzialactone-A |
Origin of Product |
United States |
Natural Occurrence and Isolation of Harzialactone a
Fungal Sources of Harzialactone A
This compound has been identified in fungi belonging to the genera Trichoderma and Paecilomyces. These fungi are often isolated from marine sources, highlighting the marine environment as a significant reservoir for this compound.
Trichoderma harzianum Strains and Associated Marine Organisms
Trichoderma harzianum, a biocontrol fungus found in both marine and terrestrial environments, has been reported as a source of this compound. nih.gov Specifically, strains of T. harzianum isolated from marine organisms have been shown to produce this compound. One notable association is with the sponge Halichondria okadai, from which T. harzianum OUPS-N115, a producer of this compound, was separated. nih.govmdpi.com
Paecilomyces sp. Strains and Associated Marine Environments
Paecilomyces species, common saprobic filamentous fungi, are also known to produce a variety of secondary metabolites, including this compound. mdpi.comnih.gov Marine-derived Paecilomyces strains have been identified as sources of this compound. For instance, Paecilomyces sp. 7A22, a marine fungus isolated from sea squirts (ascidians) such as Aplidiopsis sp., has been found to excrete this compound in its culture medium. mdpi.comtandfonline.comresearchgate.net This suggests a link between the fungal species and their marine hosts or environments in the production of this compound.
Cultivation and Fermentation Strategies for this compound Production
The production of this compound from fungal sources typically involves cultivation and fermentation processes designed to optimize the yield of the target compound.
Optimization of Culture Conditions
Optimizing the culture conditions is crucial for enhancing the production of secondary metabolites like this compound by fungi. Factors such as the type of medium, temperature, pH, and incubation period can influence fungal growth and metabolite production. While specific optimization details for this compound production are not extensively detailed in all available sources, studies on optimizing bioactive metabolite production by Trichoderma harzianum have investigated various carbon and nitrogen sources, pH, temperature, incubation period, and NaCl concentration. researchgate.net For instance, Dextrose and Glucose were found to be effective carbon sources, and Yeast extract and (NH4)2SO4 were beneficial nitrogen sources for the production of bioactive metabolites by an endophytic T. harzianum. researchgate.net Optimal conditions in that study included a pH of 7 and a temperature of 25°C, with NaCl also showing a positive influence. researchgate.net These findings suggest that similar parameters would be critical to investigate and optimize for maximizing this compound yield from its fungal producers.
Large-Scale Fermentation Methodologies
Large-scale fermentation is necessary to obtain sufficient quantities of this compound for further research and potential applications. This typically involves cultivating the producing fungal strain in larger volumes of suitable culture medium under controlled conditions. While detailed methodologies specifically for large-scale this compound fermentation are not widely reported, the process generally involves inoculating a large volume of liquid or solid medium with the fungal strain and incubating it for a specific period with aeration and agitation as required. For example, large-scale fermentation using rice solid medium in numerous Erlenmeyer flasks has been employed for the production of secondary metabolites from other fungal species. tandfonline.com After the fermentation period, the fungal culture broth and/or mycelia are processed for the extraction and purification of the target compound.
Extraction and Purification Techniques for this compound
The isolation of this compound from fungal cultures involves a series of extraction and purification steps to separate the compound from the complex mixture of fungal metabolites and culture medium components.
Typically, the fungal culture broth is extracted with an organic solvent, such as ethyl acetate (B1210297) (EtOAc). tandfonline.comfigshare.comtandfonline.comresearchgate.net The combined organic extract is then concentrated. This crude extract contains this compound along with numerous other compounds.
Purification of this compound is achieved through various chromatographic techniques. Column chromatography is a common initial step, often using silica (B1680970) gel as the stationary phase and eluting with gradients of solvent mixtures, such as hexanes/EtOAc or benzene-acetone. tandfonline.comfigshare.comtandfonline.comresearchgate.netresearchgate.net Further purification may involve medium-pressure liquid chromatography (MPLC) or high-performance liquid chromatography (HPLC) to obtain pure this compound. tandfonline.comresearchgate.net For instance, purification using silica gel column chromatography with a benzene-acetone gradient, followed by HPLC with hexane-acetone as the eluent, has been reported for isolating this compound. researchgate.net Another study mentions using silica gel chromatography with a petroleum ether-EtOAc gradient, followed by octadecyl silane (B1218182) (ODS) silica gel chromatography with a stepwise MeOH/H2O gradient for the isolation of compounds, including this compound. tandfonline.com
Data Table: Fungal Sources of this compound
| Fungal Species | Associated Marine Organism/Environment | Reference(s) |
| Trichoderma harzianum | Halichondria okadai (Sponge) | nih.govmdpi.com |
| Paecilomyces sp. 7A22 | Aplidiopsis sp. (Ascidian/Sea Squirt) | mdpi.comtandfonline.comresearchgate.net |
| Paecilomyces sp. | Marine environments | mdpi.comfigshare.comtandfonline.comresearchgate.netnih.gov |
Solvent Extraction Protocols
The initial step in obtaining this compound from fungal cultures involves solvent extraction protocols aimed at separating the desired compounds from the biological matrix. This process typically begins with the culture broth of the fungus nih.govnih.govnih.govnih.gov. General procedures for natural product extraction from biological sources often involve using suitable organic solvents to dissolve the compounds of interest nih.govcern.ac.cn. The choice of solvent depends on the polarity of the target compounds and the nature of the matrix nih.gov. Following extraction, the crude extract, containing a complex mixture of metabolites, undergoes further fractionation. This fractionation process, often involving liquid-liquid extraction techniques, helps to reduce the complexity of the mixture before more refined separation methods are applied cern.ac.cnamanote.com. While specific solvent systems used exclusively for this compound extraction are not detailed in the provided literature, the isolation from fungal culture broth confirms the application of solvent-based extraction methods as a primary step nih.govnih.govnih.govnih.gov.
Chromatographic Separation Methods (e.g., Column Chromatography, VLC, HPLC)
Subsequent to solvent extraction and initial fractionation, chromatographic techniques are essential for the purification and isolation of this compound from the complex mixture of natural products present in the fungal extracts. The isolation of this compound has been achieved through the fractionation of extracts from fungal culture broth, a process that inherently relies on chromatography nih.govnih.govnih.govnih.gov.
Various chromatographic methods are commonly employed in the isolation of natural products from fungal sources, including Column Chromatography (CC), Vacuum Liquid Chromatography (VLC), and High-Performance Liquid Chromatography (HPLC) amanote.comfishersci.seuni.lunih.govymilab.com. Column chromatography separates compounds based on their differential adsorption to a stationary phase, commonly silica gel or alumina, using a mobile phase fishersci.seymilab.com. Vacuum Liquid Chromatography (VLC) is a preparative technique that allows for rapid separation and fractionation of extracts under vacuum, often utilizing silica gel or aluminum oxide fishersci.senih.gov. HPLC, a high-resolution technique, is widely used for the separation and purification of complex mixtures based on differences in chemical properties like polarity and molecular size fishersci.seuni.luymilab.com. Preparative HPLC is particularly useful for obtaining pure compounds in larger quantities uni.lu. While the specific sequence and parameters of the chromatographic methods used for the isolation of this compound are not explicitly detailed in the examined literature, its successful isolation following the fractionation of fungal extracts indicates the effective application of such established chromatographic principles and techniques nih.govnih.govnih.govnih.gov.
Structural Elucidation and Stereochemical Characterization of Harzialactone a
Spectroscopic Analysis Methodologies
Spectroscopic methods play a crucial role in the initial determination of the structural features of Harzialactone A, providing insights into its functional groups, connectivity, and molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique employed in the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. Both ¹H NMR and ¹³C NMR data are analyzed to assign specific protons and carbons to their respective positions in the structure beilstein-journals.orgfigshare.comnih.gov. Analysis of chemical shifts, splitting patterns, and coupling constants in the ¹H NMR spectrum allows for the identification of different types of protons and their neighboring environments. Similarly, the ¹³C NMR spectrum provides information on the different carbon environments present in the molecule figshare.com.
Detailed NMR studies, including techniques like HMBC (Heteronuclear Multiple Bond Correlation) and HMQC (Heteronuclear Multiple Quantum Correlation) or HSQC (Heteronuclear Single Quantum Coherence), are essential for establishing correlations between protons and carbons across multiple bonds, thereby mapping the carbon skeleton and identifying functional groups attached to it researchgate.net. For instance, NMR data has been used to reveal the presence of units like phenylacetyl and 2-hydroxyphenyl ester in related compounds, and similar analyses are applied to this compound to confirm its structural subunits researchgate.net. In synthetic studies of this compound and its isomers, the chemical shifts of specific groups, such as the acetonide methyl groups, have been used to indicate the relative stereochemistry (syn or anti) of certain centers beilstein-journals.orgnih.govresearchgate.net. For example, in one synthesis, the ¹³C NMR shifts of acetonide methyl groups at 19.6 and 29.9 ppm indicated a 1,3-syn relationship, while shifts at 24.9 and 34.2 ppm suggested a 1,3-anti relationship beilstein-journals.orgnih.govresearchgate.net.
An example of partial ¹³C NMR data for this compound includes signals at δC 177.7 (C-2), 135.4 (C-1´), 129.5 (C-2´ and C-6´), 128.8 (C-3´ and C-5´), 127.2 (C-4´), 78.4 (C-5), 67.1 (C-3), 41.1 (C-6), and 34.6 (C-4), which are crucial for assigning the carbon framework of the molecule figshare.com.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the key functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavelengths. The presence of characteristic functional groups is indicated by distinct absorption bands in the IR spectrum. A prominent feature in the IR spectrum of this compound is the absorption band around 1774-1775 cm⁻¹. This absorption is characteristic of the carbonyl stretching vibration of a δ-lactone ring system, confirming the presence of this cyclic ester functionality within the molecule beilstein-journals.orgnih.govscribd.com.
Mass Spectrometry for Molecular Formula Confirmation
Mass Spectrometry (MS) provides information regarding the molecular weight and elemental composition of this compound, which is essential for confirming its molecular formula. High-resolution mass spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is commonly employed for this purpose researchgate.netscribd.compubcompare.ai. By accurately measuring the mass-to-charge ratio of the molecular ion, HRMS can determine the exact molecular weight, allowing for the calculation of the precise elemental composition and confirmation of the proposed molecular formula nih.govspectroscopyonline.comgenedata.com.
Determination of Absolute Configuration
Determining the absolute configuration of a chiral molecule like this compound is critical for a complete understanding of its structure and properties. This involves methods that probe the molecule's interaction with polarized light and confirmation through stereoselective synthesis.
Optical Rotation Studies
Optical rotation is a physical property exhibited by chiral substances that can rotate the plane of plane-polarized light wikipedia.organton-paar.comsaskoer.ca. Measurement of the optical rotation of a pure sample of this compound provides an observed rotation value, which is then converted to a specific rotation ([α]). The sign and magnitude of the specific rotation are characteristic of a particular enantiomer under defined conditions (temperature, wavelength, concentration, and solvent) anton-paar.com. This compound has been reported to be dextrorotatory, indicated by a positive optical rotation value ([α]D), which is denoted as (+)-Harzialactone A beilstein-journals.orgfigshare.comnih.gov. While the sign of optical rotation indicates the direction of rotation of polarized light, it does not directly correlate with the absolute configuration (R or S) of the stereocenters saskoer.ca. However, it serves as a crucial piece of data for characterizing a specific enantiomer and for comparison with synthetic samples. The optical rotation of this compound is typically measured in a suitable solvent like CHCl₃ using a polarimeter figshare.com.
Corroboration via Total Synthesis of Enantiomers
Total synthesis plays a vital role in confirming the absolute configuration of natural products, including this compound. By synthesizing the molecule through a series of well-defined stereoselective reactions, chemists can construct enantiomers with known absolute configurations researchgate.net. Comparison of the spectroscopic data and, most importantly, the optical rotation of the synthetic enantiomers with those of the naturally isolated compound allows for the assignment or corroboration of the absolute configuration of the natural product beilstein-journals.orgnih.govresearchgate.netresearchgate.netresearchgate.netd-nb.info.
Several total syntheses of this compound and its stereoisomers have been reported beilstein-journals.orgnih.govresearchgate.netresearchgate.netd-nb.info. These syntheses often involve strategies to control the stereochemistry at the chiral centers, such as diastereoselective reductions or the use of chiral building blocks beilstein-journals.orgresearchgate.netresearchgate.net. By synthesizing both the proposed natural enantiomer and its mirror image, and comparing their optical rotations to that of natural (+)-Harzialactone A, researchers can definitively assign the absolute configuration. Early studies based on ¹H NMR and synthesis suggested the absolute configuration beilstein-journals.orgnih.gov. Some synthetic efforts have aimed to revise or unambiguously assign the absolute stereochemistry, with studies describing the synthesis of (3R,5R)-harzialactone A, corresponding to the natural product, and its (3R,5S)-isomer beilstein-journals.orgnih.govresearchgate.net. The successful synthesis of (+)-(3R,5R)-harzialactone A, matching the optical rotation of the natural isolate, has corroborated the (3R,5R) absolute configuration beilstein-journals.orgnih.gov.
Table 1: Selected Spectroscopic Data for this compound
| Spectroscopy Method | Key Observation(s) | Structural Implication(s) | Source(s) |
| IR | ~1774-1775 cm⁻¹ absorption | Presence of δ-lactone carbonyl | beilstein-journals.orgnih.govscribd.com |
| ¹³C NMR | Signals at δC 177.7 (C-2), 78.4 (C-5), 67.1 (C-3) | Characteristic carbons of the lactone ring | figshare.com |
| HRESIMS | Accurate molecular ion mass | Confirmation of molecular formula | researchgate.netscribd.compubcompare.ai |
Table 2: Optical Rotation Data for this compound
| Compound Name | Specific Rotation ([α]D) | Solvent | Source(s) |
| (+)-Harzialactone A | Positive | CHCl₃ | beilstein-journals.orgfigshare.comnih.gov |
| (3R,5R)-Harzialactone A | Matches natural product | - | beilstein-journals.orgnih.govresearchgate.net |
| (3R,5S)-Harzialactone A | Different from natural | - | beilstein-journals.orgnih.govresearchgate.net |
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography is a fundamental analytical technique used to separate and quantify enantiomers, which are stereoisomers that are non-superimposable mirror images of each other ajol.infogcms.cz. Enantiomers possess identical physical and chemical properties in achiral environments but can exhibit different biological activities and interactions with other chiral molecules gcms.czsigmaaldrich.com. Assessing enantiomeric purity is crucial, especially for chiral compounds with potential biological applications, to ensure the desired stereoisomer is present in the required proportion ajol.infochromatographyonline.com.
High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a widely employed method for achieving enantioseparation chromatographyonline.compravara.com. These stationary phases are designed with specific chiral recognition sites that interact differentially with the enantiomers, leading to their separation based on differential retention times sigmaaldrich.comchromatographyonline.com. Various types of CSPs exist, including polysaccharide-based phases like cellulose (B213188) and amylose (B160209) derivatives, which are known for their versatility and effectiveness in separating a broad range of chiral compounds pravara.com.
Research on this compound and related compounds has involved the use of chiral chromatography to assess enantiomeric composition. For instance, studies exploring chemoenzymatic approaches for synthesizing (+)-Harzialactone A have utilized chiral HPLC to determine the enantiomeric excess (ee) and conversion rates of reactions involving prochiral ketone precursors researchgate.netcnr.it.
In one study focusing on the biocatalyzed reduction of a related γ-ketoester, methyl 4-oxo-5-phenylpentanoate, chiral HPLC was employed to analyze the enantiomeric purity of the resulting γ-valerolactone derivative cnr.it. The analysis was performed using a Phenomenex Lux 3u Cellulose-1 chiral column (250 mm × 4.6 mm) cnr.it.
The chromatographic conditions for this separation included a mobile phase composed of petroleum ether and isopropanol (B130326) (70:30 v/v) with a flow rate of 1 mL/min cnr.it. Detection was carried out using a UV detector set at a wavelength of 280 nm cnr.it. Under these conditions, the (S)-enantiomer of the γ-valerolactone derivative exhibited a retention time of 7.4 min, while the (R)-enantiomer eluted at 8.3 min cnr.it.
Another method described for analyzing related compounds utilized a Chiralcel OD-H chiral column (250 mm × 4.6 mm) cnr.it. The mobile phase consisted of hexane, i-PrOH, and formic acid (90:10:0.1 v/v/v) with a flow rate of 0.8 mL/min cnr.it. Detection was performed at 210 nm cnr.it.
These examples highlight the application of chiral HPLC with polysaccharide-based CSPs in assessing the enantiomeric purity of this compound precursors and related structures. The choice of chiral column and mobile phase composition are critical parameters optimized to achieve adequate resolution between the enantiomers sigmaaldrich.compravara.com.
Chromatographic Data for a Related γ-Valerolactone Derivative cnr.it
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (λ, nm) | Retention Time (S-enantiomer, min) | Retention Time (R-enantiomer, min) |
| Phenomenex Lux 3u Cellulose-1 | Petroleum ether/Isopropanol (70:30) | 1.0 | 280 | 7.4 | 8.3 |
Note: This data pertains to a γ-valerolactone derivative structurally related to this compound, analyzed during studies on chemoenzymatic synthesis approaches. cnr.it
The successful separation of enantiomers by chiral chromatography provides valuable data for evaluating the stereochemical outcome of synthetic reactions and ensuring the enantiomeric purity of this compound or its chiral synthetic intermediates researchgate.netchromatographyonline.comcnr.it.
Biosynthetic Investigations of Harzialactone a
Proposed Polyketide Biosynthetic Pathway
The biosynthesis of Harzialactone A is proposed to proceed via a polyketide pathway. Polyketides are a large and diverse group of secondary metabolites synthesized through the stepwise condensation of small carboxylic acid starter and extender units, typically acetyl-CoA and malonyl-CoA, respectively. This process is catalyzed by polyketide synthases (PKSs), large multi-domain enzymes that dictate the structure and modifications of the growing polyketide chain. The arrangement of oxygenation and reduction patterns in this compound suggests assembly from these fundamental C2 units, characteristic of a polyketide assembly line. While detailed enzymatic steps specific to this compound biosynthesis in its native fungal producers are still areas of research, the foundational principles of polyketide biosynthesis provide a strong framework for understanding its formation.
Enzyme Systems Implicated in this compound Formation
Based on the proposed polyketide nature of this compound, polyketide synthases (PKSs) are considered the key enzymatic machinery initiating its biosynthesis. Fungal PKSs are responsible for the iterative condensation of acyl-CoA substrates, forming a polyketide chain. Following the action of the core PKS, a suite of modifying enzymes is typically involved in tailoring the nascent polyketide chain to yield the final complex structure. These enzymes can include reductases, cyclases, hydroxylases, and transferases, which catalyze reactions such as cyclization to form the lactone ring, reduction of keto groups, and introduction of hydroxyl functionalities, ultimately leading to the formation of this compound. While specific enzymes directly confirmed to be involved in this compound biosynthesis are not extensively detailed in available literature snippets, the general enzymatic logic of fungal polyketide biosynthesis strongly implicates a collaborative effort between a PKS and various tailoring enzymes.
Total Synthesis and Advanced Synthetic Methodologies for Harzialactone a
Conventional Total Synthesis Approaches
Conventional total synthesis strategies for Harzialactone A have focused on the precise construction of its stereogenic centers and the formation of the γ-lactone ring. These approaches often involve the use of chiral starting materials, asymmetric transformations, and carefully orchestrated functional group interconversions.
Chiral Pool Strategies
One common approach in the synthesis of stereochemically complex molecules like this compound is the utilization of readily available enantiomerically pure compounds as starting materials, known as the chiral pool strategy. Several syntheses of this compound and its isomers have employed chiral pool materials such as D-glucose and 2-deoxy-D-ribose. D-glucose has been used as a chiral template in the synthesis of harzialactone analogues nih.gov. Similarly, 2-deoxy-D-ribose has served as a precursor for the synthesis of chiral building blocks used in the stereocontrolled construction of the molecule researchgate.netresearchgate.netuni-wuppertal.de. These chiral starting materials provide pre-existing stereocenters that can be carried through the synthetic route, simplifying the control of absolute configuration in the final product.
Asymmetric Catalysis in Stereoselective Synthesis
Asymmetric catalysis plays a crucial role in creating new stereocenters with high enantioselectivity during the synthesis of this compound. Various methods employing asymmetric catalysis have been explored researchgate.netresearchgate.netd-nb.info. One notable example involves the use of asymmetric reduction with reagents such as Me₄NBH(OAc)₃ to achieve stereocontrol beilstein-journals.orgresearchgate.net. Additionally, strategies involving asymmetric zwitterionic aza-Claisen rearrangement have been reported in the context of synthesizing harzialactone isomers beilstein-journals.org. Kinetic resolution, often mediated by enzymes like lactonase, has also been applied to obtain enantioenriched material researchgate.netjst.go.jpresearchgate.net. These catalytic approaches offer efficient pathways to introduce chirality without relying solely on chiral starting materials.
Diastereoselective Reduction and Functional Group Transformations
Diastereoselective reduction is a key step in many syntheses of this compound, particularly for establishing the relative stereochemistry of adjacent hydroxyl groups or a hydroxyl group and a stereocenter. Hydroxyl-directed reduction has been employed to control the stereochemical outcome beilstein-journals.orgresearchgate.net. The stereocontrolled syn- or anti-reduction of β-hydroxy ketone intermediates is a common strategy to install the required 1,3-diol motif found in this compound researchgate.netuni-wuppertal.ded-nb.infoscholarsportal.info. Specific conditions, such as Evans-Saksena or Evans-Tishchenko reductions, have been considered for accessing the anti-1,3-diol arrangement researchgate.net. Following the reduction steps, a series of functional group transformations are necessary to complete the synthesis, including oxidation reactions to form the lactone ring and various deprotection steps d-nb.infobeilstein-journals.orgresearchgate.netscholarsportal.infod-nb.info.
Key Reaction Steps and Synthetic Building Blocks
Several key reaction steps and synthetic building blocks are recurrent in the total synthesis of this compound. The Horner-Wittig reaction has been utilized to introduce specific carbon fragments and establish stereocenters researchgate.netuni-wuppertal.ded-nb.infoscholarsportal.info. Epoxide opening with a thioacetal is another important transformation employed in some routes beilstein-journals.orgresearchgate.netd-nb.info. The formation of the γ-lactone ring is typically achieved through oxidation of a precursor, with methods including Swern oxidation, oxidation with NaClO₂, Ag₂CO₃/Celite, or TEMPO/iodobenzene derivatives d-nb.infobeilstein-journals.orgresearchgate.netd-nb.info.
Chemoenzymatic Synthesis Protocols
Chemoenzymatic synthesis combines chemical reactions with biocatalytic transformations, offering an attractive route to chiral molecules with high selectivity under mild conditions. This approach has been successfully applied to the synthesis of (+)-Harzialactone A.
Biocatalyzed Reduction of Prochiral Ketones
A key step in the chemoenzymatic synthesis of (+)-Harzialactone A involves the stereoselective biocatalyzed reduction of prochiral ketones researchgate.netjst.go.jpnih.govcnr.itcnr.itdntb.gov.ua. Specifically, the reduction of 4-oxo-5-phenylpentanoic acid or its corresponding esters has been investigated researchgate.netnih.govcnr.it. This transformation is crucial for setting one of the stereogenic centers in the molecule.
Researchers have screened a variety of oxidoreductases (both wild-type and engineered) and different microorganism strains to identify efficient biocatalysts for this reduction researchgate.netnih.govcnr.it. Studies have shown that T. molischiana and the enzyme ADH442 are promising biocatalysts for this transformation researchgate.netnih.govcnr.it.
Investigations into reaction conditions, including co-solvent and co-substrate effects, have been conducted to optimize the bioreduction performance researchgate.netnih.govcnr.it. Using T. molischiana in the presence of Natural Deep Eutectic Solvents (NADES) like choline (B1196258) hydrochloride-glucose, and ADH442, the (S)-enantiomer of the reduced product was obtained with high enantiomeric excess (97% to >99%) and good to excellent conversion rates (88% to 80%) researchgate.netnih.govcnr.it. This stereoselective biocatalyzed reduction provides an efficient and environmentally friendly route to a key intermediate for the synthesis of (+)-Harzialactone A.
| Biocatalyst | Substrate | Co-solvent/Co-substrate | Enantiomeric Excess (ee) | Conversion | Reference |
| T. molischiana | 4-oxo-5-phenylpentanoic acid or esters | NADES (choline-glucose) | 97% | 88% | researchgate.netnih.govcnr.it |
| ADH442 | 4-oxo-5-phenylpentanoic acid or esters | NADES (choline-glucose) | >99% | 80% | researchgate.netnih.govcnr.it |
Enzymatic Kinetic Resolution Strategies
Enzymatic kinetic resolution has emerged as a powerful tool in the synthesis of chiral compounds, allowing for the separation of enantiomers from a racemic mixture based on the differential reaction rates catalyzed by an enzyme. This strategy has been applied in the synthesis of this compound and its related stereoisomers to obtain enantiomerically enriched products.
One notable application involves the kinetic bioresolution of racemic cis- and trans-isomers of this compound precursors or related γ-hydroxy-γ-lactones. Recombinant Escherichia coli JM109 cells expressing the Fusarium proliferatum lactonase gene (reFPL) have been successfully employed for this purpose. researchgate.net This biocatalyst facilitates the selective hydrolysis or transesterification of one enantiomer in a racemic mixture, leaving the other unreacted or converting it into a different product, thus enabling the isolation of enantiomerically enriched compounds. researchgate.netscilit.com
Another approach involves the lipase-catalyzed kinetic resolution of racemic mixtures of trans-β-aryl-δ-hydroxy-γ-lactones, which are structurally related to this compound. scilit.com Lipase (B570770) B from Candida antarctica (CAL-B) has been identified as an efficient enzyme for the transesterification of these hydroxylactones with acyl donors like vinyl propionate (B1217596). scilit.comnih.gov This method allows for the obtainment of both unreacted hydroxylactones and acylated products with high enantiomeric excesses. scilit.comnih.gov
Evaluation of Enzyme and Microorganism Strain Performance
The performance of enzymes and microorganism strains in the synthesis and resolution of this compound and its analogs is evaluated based on factors such as catalytic activity, enantioselectivity, conversion yield, and substrate tolerance.
In the kinetic bioresolution of racemic cis- and trans-isomers using recombinant E. coli expressing Fusarium proliferatum lactonase, this compound was isolated with excellent enantiomeric excess (>99%). researchgate.net Moderate to good enantioselectivities (80% to >99% ee) were also achieved for its isomers using this method. researchgate.net
For the biocatalyzed reduction of prochiral ketones, which can serve as intermediates in this compound synthesis, various oxidoreductases and microorganism strains have been investigated. researchgate.netresearchgate.net Among those tested, T. molischiana in the presence of NADES (choline hydrochloride-glucose) and the enzyme ADH442 were identified as particularly promising biocatalysts. researchgate.netresearchgate.net These systems allowed for the obtainment of the (S)-enantiomer of the corresponding alcohol with excellent enantiomeric excess (97% to >99%) and good to excellent conversion rates (88% to 80%). researchgate.netresearchgate.net
In lipase-catalyzed kinetic resolution of related hydroxylactones, Candida antarctica lipase B (CAL-B) demonstrated high efficiency. scilit.comnih.gov For instance, in the resolution of a specific trans-β-aryl-δ-hydroxy-γ-lactone, CAL-B achieved enantiomeric excesses of 96% for the slower-reacting hydroxylactone and 99% for its propionate product at 49% conversion after 1 hour. nih.gov Even after 6 hours, maintaining 53% conversion, the enantiomeric excess remained high (99% for hydroxylactone and 96% for propionate). nih.gov The performance can be influenced by substrate structure; for example, a bulky substituent like the 1,3-benzodioxol ring resulted in slightly lower enantiomeric purity (89% ee for hydroxylactone and 84% ee for propionate). scilit.comnih.gov
Table 1: Selected Enzyme and Microorganism Performance in this compound Related Synthesis/Resolution
| Biocatalyst | Substrate/Process | Key Outcome | Enantiomeric Excess (ee) | Conversion | Reference |
| Recombinant E. coli JM109 (F. proliferatum lactonase) | Kinetic bioresolution of racemic this compound isomers | Isolation of this compound | >99% (excellent) | Not specified | researchgate.net |
| T. molischiana (with NADES) | Biocatalyzed reduction of prochiral ketone | (S)-enantiomer | 97% (excellent) | 88% | researchgate.netresearchgate.net |
| ADH442 | Biocatalyzed reduction of prochiral ketone | (S)-enantiomer | >99% (excellent) | 80% | researchgate.netresearchgate.net |
| Candida antarctica Lipase B (CAL-B) | Kinetic resolution of trans-β-aryl-δ-hydroxy-γ-lactones | Unreacted hydroxylactone | 96-99% | 49-53% | scilit.comnih.gov |
| Candida antarctica Lipase B (CAL-B) | Kinetic resolution of trans-β-aryl-δ-hydroxy-γ-lactones | Propionate product | 96-99% | 49-53% | scilit.comnih.gov |
Synthesis of this compound Stereoisomers and Non-Natural Forms
This compound possesses two stereogenic centers, leading to the possibility of four stereoisomers: the natural product and its three non-natural forms. The controlled synthesis of these stereoisomers is crucial for understanding their individual biological activities and establishing structure-activity relationships. Various synthetic strategies, including chiral pool approaches and stereoselective reactions, have been developed to access these different forms. researchgate.netscholarsportal.inforesearchgate.netbeilstein-journals.orgresearchgate.netnih.govnih.govjst.go.jpbeilstein-journals.orgscribd.com
Diastereomer Synthesis and Characterization
The synthesis of this compound diastereomers involves establishing the correct relative stereochemistry at the two stereogenic centers. Several routes have been reported for the synthesis of this compound and its diastereoisomers.
One approach utilizes a three-step synthesis starting from benzaldehyde, employing a chiral building block and stereocontrolled reduction of β-hydroxy ketone intermediates to install the desired syn or anti stereochemistry. researchgate.netscholarsportal.inforesearchgate.net This method allows for the creation of the small polyketidic compound with control over its two stereogenic centers. researchgate.netscholarsportal.info Subsequent steps, such as ozonolysis and oxidation, yield the natural product and its stereovariants with excellent enantio- and diastereopurities. researchgate.netscholarsportal.info
Another synthetic route to (3R,5R)-Harzialactone A (the natural product) and its (3R,5S)-isomer involves epoxide opening with a thioacetal and diastereoselective reductions as key steps. beilstein-journals.orgresearchgate.netnih.gov Hydroxyl-directed asymmetric reduction with reagents like Me₄NBH(OAc)₃ can be employed to achieve high diastereomeric ratios. nih.gov
Racemic synthesis of this compound has also been achieved, albeit sometimes with moderate diastereomeric ratios. scielo.br For example, one method involving α-hydroxylation of α-carboxy-γ-lactones yielded a 3:1 syn:anti mixture of diastereomers. scielo.br
Characterization of the synthesized diastereomers is typically performed using a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, COSY, and HSQC, is essential for confirming the structural integrity and relative stereochemistry. researchgate.netscielo.brnih.govukzn.ac.za The relative syn:anti stereochemistry can often be assigned based on characteristic shifts in the ¹H NMR spectrum. researchgate.netscielo.br X-ray diffraction analysis provides unambiguous confirmation of the absolute and relative configurations of crystalline intermediates or final products. researchgate.netukzn.ac.za Other techniques like IR, UV, HPLC, GC-MS, and HRMS are also used for comprehensive characterization and purity assessment. scielo.brnih.govukzn.ac.za
Enantiomer Synthesis and Optical Properties
The synthesis of specific enantiomers of this compound is critical for evaluating their distinct biological profiles. This can be achieved through asymmetric synthesis or by resolving racemic mixtures.
Asymmetric synthesis approaches often utilize chiral starting materials (chiral pool synthesis) or employ chiral catalysts or biocatalysts to control the stereochemical outcome of key reactions. For example, some syntheses of this compound enantiomers have started from readily available chiral precursors like D-glucose or 2-deoxy-D-ribose. researchgate.netresearchgate.netresearchgate.netnih.gov
Enzymatic kinetic resolution, as discussed earlier, is a powerful method for obtaining enantiomerically enriched this compound or its precursors from racemic mixtures. researchgate.netscilit.comnih.govlookchem.comharvard.edu By carefully selecting the enzyme and reaction conditions, one enantiomer is selectively reacted, allowing the other to be isolated in high enantiomeric excess. researchgate.netscilit.comnih.gov
The optical properties of enantiomers are fundamentally important as they interact differently with plane-polarized light. Enantiomers rotate plane-polarized light in opposite directions, a property measured as optical rotation. ukzn.ac.zalongdom.org The magnitude and direction of optical rotation are characteristic for each enantiomer and are crucial for confirming enantiomeric purity and assigning absolute configuration, especially when correlated with stereochemical assignments from synthesis or other methods like X-ray crystallography or circular dichroism. researchgate.netnih.govukzn.ac.za Circular dichroism (CD) spectroscopy is another valuable technique for studying the optical activity and determining the absolute configuration of chiral molecules like this compound. researchgate.netrsc.org
Table 2: Characterization Techniques for this compound Stereoisomers
| Technique | Information Provided | Reference |
| ¹H, ¹³C NMR, COSY, HSQC | Structural confirmation, relative stereochemistry | researchgate.netscielo.brnih.govukzn.ac.za |
| X-ray Diffraction | Absolute and relative configuration | researchgate.netukzn.ac.za |
| Optical Rotation | Enantiomeric purity, absolute configuration confirmation | researchgate.netnih.govukzn.ac.za |
| Circular Dichroism (CD) | Optical activity, absolute configuration | researchgate.netrsc.org |
| IR, UV | Functional group presence, electronic properties | scielo.brnih.govunilag.edu.ng |
| HPLC, GC-MS, HRMS | Purity assessment, molecular weight, fragmentation | scielo.brnih.govukzn.ac.za |
Biological Activities and Mechanistic Investigations of Harzialactone a Non Human/non Clinical
In Vitro Cytotoxicity and Antiproliferative Studies
In vitro studies have explored the potential of Harzialactone A to exhibit cytotoxicity and inhibit the proliferation of various cell types, particularly cancer cells.
Activity Against Cancer Cell Lines (e.g., P388 Cells)
Research indicates that this compound exhibits weak cytotoxicity when tested against P388 leukemia cells. The effective dose 50% (ED50) for this compound against P388 cells was reported to be greater than 100 μg/mL uniprot.org. While studies have explored the anticancer activity of harzialactone analogues against various cancer cell lines, including P388D1, these findings pertain to modified structures and not this compound itself iedb.org. Some compounds have demonstrated significant cytotoxicity against cultured P388 cells mycocentral.eu.
Cellular Growth Inhibition Assays
Cellular growth inhibition assays are standard methods for evaluating the capacity of a compound to impede cell proliferation. These assays often involve quantifying cell viability or growth after exposure to varying concentrations of a substance. The MTT assay is a commonly used colorimetric method for assessing cell viability and antiproliferative activity, based on the metabolism of a tetrazolium salt by metabolically active cells uniprot.orgnih.govnih.gov. Growth inhibition can be expressed as the concentration required for 50% inhibition of cell growth (IC50) or 50% reduction in net protein increase (GI50) uniprot.orgnih.gov. While the methodology for such assays is well-established nih.gov, specific detailed findings on this compound's performance in broad cellular growth inhibition assays beyond the reported weak cytotoxicity against P388 cells are limited in the provided information.
Antileishmanial Activity Assessments
This compound has demonstrated notable activity against Leishmania amazonensis, a protozoan parasite responsible for causing leishmaniasis.
Efficacy Against Leishmania amazonensis Promastigotes and Amastigotes
Evaluations of this compound have shown significant activity against the promastigote forms of Leishmania amazonensis. The compound also exhibits moderate activity against the intracellular amastigote forms of the parasite uniprot.orgnih.govscribd.comnih.gov. This was reported as the initial documentation of this compound's antileishmanial properties uniprot.orgnih.govscribd.com. The concentrations required to inhibit 50% of parasite growth (IC50) have been determined:
| Parasite Form | IC50 (µg/mL) | IC50 (µM) |
| L. amazonensis Promastigotes | 5.25 | 27.3 |
| L. amazonensis Amastigotes | 18.18 | 94.6 |
Data based on references uniprot.orgnih.govscribd.comnih.gov.
Evaluation in Macrophage Infection Models
Leishmania parasites, including L. amazonensis, are intracellular pathogens that primarily reside and replicate within macrophages in the mammalian host. Macrophage infection models are therefore crucial for evaluating the efficacy of potential antileishmanial compounds against the clinically relevant amastigote stage. This compound has been evaluated in assays against intracellular amastigotes within macrophages. It demonstrated the capacity to penetrate transmembrane barriers to reach the phagolysosome, the intracellular compartment where amastigotes reside and grow nih.gov. In these models, this compound showed moderate antileishmanial activity against intracellular amastigotes nih.gov. The selectivity index of this compound against intracellular amastigotes was reported as 1.93 nih.gov. Studies utilizing macrophage infection models are vital for understanding how compounds affect the parasite within its host cell environment.
Antiplasmodial Activity (Moderate)
Secondary metabolites derived from the genus Paecilomyces, from which this compound is isolated, have been reported to exhibit a range of biological activities, including antiplasmodial activity nih.gov. While the genus has demonstrated this potential, specific detailed information confirming moderate antiplasmodial activity explicitly for this compound is not extensively provided in the available sources. Studies on antiplasmodial activity often involve testing compounds against Plasmodium species, the causative agents of malaria.
Investigation of Molecular and Cellular Mechanisms of Action
Investigations into how this compound exerts its biological effects in non-human and non-clinical contexts have begun to shed light on its molecular and cellular targets and the pathways it may modulate. While comprehensive mechanistic details are still emerging, studies have indicated its interaction with specific biological systems, particularly in the context of antiparasitic activity.
Identification of Putative Biological Targets
Research suggests that this compound may target components within parasitic organisms, contributing to its observed antileishmanial activity. Studies evaluating this compound against Leishmania amazonensis have shown activity against both promastigote and intracellular amastigote forms researchgate.netnih.govresearchgate.net. The ability of this compound to reach the macrophage phagolysosome, where amastigotes reside, indicates its capacity to overcome cellular barriers to interact with intracellular targets within the parasite researchgate.netmdpi.com. Although specific molecular targets within Leishmania have not been definitively identified in the provided search results, its activity against different life stages of the parasite implies interaction with essential biological processes within these organisms.
Studies on Cellular Process Disruption
This compound has been shown to disrupt cellular processes in Leishmania amazonensis. It exhibits significant activity against promastigote forms and moderate activity against intracellular amastigotes researchgate.netnih.govresearchgate.net. The observed activity against intracellular amastigotes suggests that this compound can interfere with processes occurring within the phagolysosome of macrophages, the environment where these parasites proliferate researchgate.netmdpi.com. This indicates a disruption of cellular functions essential for the survival and growth of the parasite within the host cell.
Data on the antileishmanial activity of this compound against Leishmania amazonensis is summarized below:
| Parasite Form | IC₅₀ (µg/mL) | IC₅₀ (µM) | Activity Level |
| Promastigotes | 5.25 | 27.3 | Significant |
| Intracellular Amastigotes | 18.18 | 94.6 | Moderate |
Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the parasites. researchgate.netresearchgate.net
The ability of this compound to affect intracellular amastigotes highlights its potential to interfere with key cellular processes within these forms, such as nutrient uptake, metabolism, or replication, which are crucial for their persistence within the host macrophage researchgate.netmdpi.com.
Structure Activity Relationship Sar Studies of Harzialactone a and Its Analogues
Systematic Modification of the Harzialactone A Core Structure
Systematic modification of the this compound core structure involves altering different parts of the molecule to observe the impact on its biological activity. This can include changes to the lactone ring, the attached side chains, or the introduction of new functional groups.
Another approach involves the chemoenzymatic synthesis of this compound and its analogues, allowing for stereoselective modifications. nih.govcnr.it This method often utilizes biocatalysts like oxidoreductases to control the configuration of stereogenic centers. nih.govcnr.it Such strategies enable the generation of various stereoisomers and derivatives, providing a platform for detailed SAR analysis.
Impact of Stereochemistry on Biological Activity
The stereochemistry of a molecule, which refers to the spatial arrangement of its atoms, plays a critical role in its interaction with biological targets and thus its activity. This compound possesses stereogenic centers, and studies have explored the impact of their configurations on its biological effects.
Syntheses of this compound and its stereoisomers have been achieved through various routes, including those starting from readily available chiral precursors or employing stereocontrolled reactions. researchgate.netd-nb.inforesearchgate.net These synthetic efforts have yielded not only the natural product (+)-harzialactone A but also its enantiomer and diastereomers. d-nb.inforesearchgate.net Evaluating the biological activities of these different stereoisomers is essential for understanding the stereochemical requirements for activity.
While specific detailed data on the comparative biological activities of all this compound stereoisomers are not extensively reported in the provided snippets, the emphasis on stereocontrolled synthesis highlights the recognition that stereochemistry is likely a key determinant of its biological properties. The ability to synthesize pure stereoisomers allows for direct comparison of their activities, which is crucial for defining the precise stereochemical features necessary for optimal antileishmanial or cytotoxic effects. scilit.com
Correlation of Structural Features with Specific Bioactivities (e.g., Antileishmanial, Cytotoxic)
Establishing a correlation between specific structural features of this compound and its analogues with their observed bioactivities, such as antileishmanial and cytotoxic effects, is a primary goal of SAR studies.
This compound has demonstrated significant activity against Leishmania amazonensis promastigotes and moderate activity against intracellular amastigotes. researchgate.netnih.govresearchgate.net It has also shown potential antitumor and cytotoxic activity against cultured P388 cells. researchgate.net
Studies on synthetic analogues have begun to shed light on which parts of the harzialactone structure are important for these activities. For instance, some synthetic homologues have shown significant cytotoxic effects against colon and cervical cancer cell lines. nih.gov While the exact structural variations of these active homologues are not fully detailed in the provided text, this finding suggests that alterations to the molecule can either enhance or diminish its cytotoxic potential, depending on the specific modification.
The core γ-lactone structure is a common motif in biologically active compounds, and its presence in this compound is likely contributing to its observed activities. researchgate.net The attached side chain, including any aromatic moieties, also appears to be important, as modifications in this region have led to changes in cytotoxic activity. nih.gov Further detailed SAR studies involving a wider range of systematically modified analogues are needed to precisely map the structural determinants of its antileishmanial and cytotoxic effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the biological activity of a set of compounds to their structural and physicochemical properties. protoqsar.com These models can be used to predict the activity of new, untested compounds and to gain insights into the molecular features that govern activity. protoqsar.com
While the provided search results mention QSAR modeling in a general context and in relation to other compound classes nih.govnih.govfrontiersin.orgrsc.org, there is no specific information detailing the application of QSAR modeling directly to this compound or its analogues. However, given the increasing interest in this compound's biological activities and the synthesis of its analogues, QSAR modeling would be a valuable tool in future SAR studies.
A QSAR approach for this compound would involve:
Gathering a dataset of this compound analogues with known biological activities (e.g., IC50 values against specific cell lines or parasites).
Calculating molecular descriptors that capture various structural, electronic, and physicochemical properties of these compounds. protoqsar.com
Developing a statistical or machine learning model that correlates the molecular descriptors with the observed biological activities. protoqsar.comnih.gov
Validating the model using a separate test set of compounds. nih.gov
Such a model could help to identify the key structural features that quantitatively influence the potency of this compound analogues and guide the design of more potent or selective compounds for antileishmanial or cytotoxic applications. The absence of specific QSAR studies on this compound in the current literature suggests this is an area ripe for future research.
Derivatization and Analog Development of Harzialactone a
Design and Synthesis of Novel Harzialactone A Analogues
The design and synthesis of novel this compound analogues are driven by the desire to investigate structure-activity relationships (SAR) and develop compounds with enhanced potency, selectivity, or other desirable properties. Various synthetic strategies have been employed for the preparation of this compound and its stereoisomers, including chiral pool-based approaches and chemically catalyzed stereoselective reactions. researchgate.net For instance, new homologues of harzialactone have been synthesized utilizing D-glucose as a chiral template. Key reactions in these syntheses have included the Wittig reaction to introduce aromatic moieties and chemoselective anomeric oxidation. researchgate.netnih.gov
A chemoenzymatic approach has also been implemented for the synthesis of (+)-Harzialactone A. This method involves the stereoselective, biocatalyzed reduction of prochiral ketone precursors, such as 4-oxo-5-phenylpentanoic acid or its esters, which are generated through chemical reactions. researchgate.net Another synthetic route to this compound and its stereoisomers has been achieved starting from phenyl acetone, with a key step involving the kinetic bioresolution of racemic cis- and trans-isomers using recombinant Escherichia coli cells expressing the Fusarium proliferatum lactonase gene. researchgate.net This enzymatic approach has successfully yielded this compound with high enantiomeric excess (>99%). researchgate.net
The synthesis of the (3R,5R)-harzialactone A isomer and its (3R,5S)-isomer has also been reported, utilizing epoxide opening with thioacetal and diastereoselective reductions as key steps. beilstein-journals.orgbeilstein-journals.org
Evaluation of Enhanced Bioactivity in Synthetic Analogues
Synthetic analogues of this compound are evaluated for their biological activities to determine if modifications have resulted in enhanced potency or altered target profiles. Studies have assessed the anticancer activity of synthesized harzialactone homologues against various cancer cell lines, including P388D1, HL60, COLO-205, Zr-75-1, and HeLa. researchgate.netnih.gov Certain analogues, specifically compounds 5 and 6 mentioned in one study, demonstrated significant activity against colon cancer (COLO-205) and cervical cancer (HeLa), and moderate activity against other cell lines tested. researchgate.netnih.gov This suggests that structural modifications can indeed influence the anticancer properties of harzialactone derivatives.
This compound itself has shown moderate activity against Leishmania amazonensis promastigotes with an IC50 of 5.25 µg/mL (27.3 µM) and moderate activity against intracellular amastigotes with an IC50 of 18.18 µg/mL (94.6 µM). mdpi.comresearchgate.netmdpi.comd-nb.info Evaluation of synthetic analogues would aim to identify compounds with lower IC50 values, indicating improved antileishmanial potency.
While specific detailed comparative data tables for a wide range of this compound analogues and their bioactivities were not extensively available in the search results, the reported significant activity of specific homologues against certain cancer cell lines highlights the potential for enhanced bioactivity through analogue development. researchgate.netnih.gov
Introduction of New Pharmacophores for Targeted Activity
The introduction of new pharmacophores into the this compound structure is a strategy to potentially target specific biological pathways or receptors, thereby achieving targeted activity or improving the selectivity of the compounds. A pharmacophore represents the essential 3D arrangement of chemical groups responsible for a compound's biological activity and its interaction with a target. nih.govfiveable.meresearchgate.net By designing analogues that incorporate pharmacophoric features known to interact with particular biological targets, researchers aim to create derivatives with predetermined activities.
While the search results did not provide explicit details on specific studies detailing the introduction of entirely new pharmacophores into the this compound scaffold, the synthesis of analogues with varied aromatic moieties researchgate.netnih.gov and the exploration of structure-activity relationships researchgate.netnih.govmdpi.comresearchgate.netdntb.gov.ua inherently involve modifying the existing pharmacophore or introducing elements that contribute to new interaction possibilities with biological targets. The design of analogues based on the γ-valerolactone core suggests that modifications are likely focused around the hydroxyl group, the lactone carbonyl, and the benzyl (B1604629) group, which constitute key features of the original this compound pharmacophore.
Semisynthetic Modifications for Diversification
Semisynthetic modifications involve using the naturally occurring this compound as a starting material and performing chemical reactions to create derivatives. This approach can be more efficient than total synthesis for generating a diverse set of analogues, especially when the natural product is available in sufficient quantities. Semisynthesis allows for targeted modifications at specific positions of the molecule.
While the search results mention semisynthesis in the broader context of developing antiparasitic compounds from marine sources mdpi.comresearchgate.netsemanticscholar.orgnih.gov, specific detailed examples of semisynthetic modifications applied directly to this compound for diversification were not prominently featured. However, the concept of derivatization organic-chemistry.orgdntb.gov.uamdpi.com of natural products, including lactones beilstein-journals.orgbeilstein-journals.org, is a common strategy in medicinal chemistry to explore chemical space and improve biological properties. Given the presence of functional groups in this compound, such as the hydroxyl group and the lactone ring, these positions are potential sites for semisynthetic modifications, such as esterification, etherification, or ring-opening reactions followed by further functionalization, to create a library of analogues for biological screening.
Advanced Analytical Methodologies for Harzialactone a
Chromatographic Techniques for Trace Analysis
Chromatographic methods are essential for separating Harzialactone A from other compounds present in a sample before detection and quantification. This is particularly crucial for trace analysis where the target analyte is present at low concentrations within a complex matrix.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of this compound. Analytical HPLC has been performed on systems equipped with components such as a communication bus module, a degasser, a Photo Diode Array (PDA) detector, and a manual injector figshare.com. Separations are typically achieved using reversed-phase columns, such as a Shim-pack ODS column (particle diameter 5 μm, 250 × 4.60 mm) equipped with a pre-column of the same material figshare.com.
HPLC coupled with a Diode Array Detector (DAD) is a common approach for the identification of compounds, including fungal metabolites like viridiofungin A, which is also produced by Trichoderma harzianum uni-hohenheim.de. While the specific details of HPLC method development solely for this compound are not extensively detailed in the search results, the general principles of HPLC method development for natural products from fungal sources are applicable d-nb.infocore.ac.uk. This involves optimizing parameters such as the stationary phase (e.g., C18), mobile phase composition (e.g., mixtures of methanol (B129727) or acetonitrile (B52724) with water, potentially with acidic modifiers), flow rate, and detection wavelength (often in the UV range if the molecule has a chromophore) to achieve adequate separation and sensitivity.
HPLC analysis has been utilized in studies involving the heterologous expression of genes related to secondary metabolite production in Streptomyces species, where (+)-Harzialactone A was a metabolite of interest beilstein-journals.org. This highlights the role of HPLC in analyzing metabolites from microbial cultures.
Gas Chromatography (GC) for Specific Analyses
Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds. While this compound is a lactone, its volatility depends on its specific structure and the GC conditions. GC-Mass Spectrometry (GC-MS) has been mentioned in the context of analyzing fungal metabolites d-nb.infodntb.gov.ua. GC-MS combines the separation power of GC with the identification capabilities of MS, providing both retention time and mass spectral information for separated components youtube.com.
For GC analysis, the choice of stationary phase is crucial and often depends on the polarity of the analyte youtube.com. Non-polar or medium-polarity columns are commonly used for the analysis of various organic compounds by GC researchgate.net. Method development in GC involves optimizing parameters such as the oven temperature program, carrier gas flow rate, injector temperature, and detector temperature researchgate.net. While direct application of GC specifically for this compound quantification is not prominently featured in the provided results, GC-MS is a valuable tool for the general analysis of secondary metabolites from fungi, which could potentially include this compound depending on its volatility under the chosen conditions d-nb.infodntb.gov.ua.
Spectrometric Methods for Quantification in Complex Matrices
Spectrometric methods, particularly when coupled with chromatography, provide powerful tools for the identification and quantification of this compound, especially in complex biological or environmental matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that couples the separation capabilities of HPLC with the detection and identification power of Mass Spectrometry (MS) wikipedia.orgmeasurlabs.com. This combination is particularly effective for the analysis of complex mixtures and the identification of unknown compounds measurlabs.com. LC-MS is widely used in the analysis of natural products and the profiling of secondary metabolites in various matrices, including biological tissues and fungal extracts wikipedia.orgmeasurlabs.com.
LC-MS, and more specifically LC-MS/MS (tandem mass spectrometry), offers high sensitivity and selectivity, making it suitable for detecting and quantifying analytes at trace concentrations in complex samples measurlabs.comrsc.org. This is achieved by separating components by LC and then analyzing them based on their mass-to-charge ratio in the MS youtube.comwikipedia.org. LC-MS/MS allows for more in-depth analysis and improved sensitivity by passing the analyte through two mass spectrometry steps measurlabs.com.
LC-MS data, alongside HPLC-MS data, has been used in studies involving this compound beilstein-journals.org. Untargeted analysis using LC-MS/MS chemical profiling is a valuable tool for gaining insight into variations in sample composition, although it can generate large datasets chromatographyonline.com. Targeted approaches using LC-MS, often with triple quadrupole or single quadrupole mass analyzers, are employed for the absolute quantification of specific analytes like this compound chromatographyonline.com. Achieving reliable quantitative measurements by LC-MS requires careful method development, including sample preparation and calibration strategies rsc.org.
Advanced NMR Techniques for Metabolomic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of natural products, including this compound figshare.combeilstein-journals.orgresearchgate.net. Advanced NMR techniques play a crucial role in metabolomic studies, providing detailed information about the structure and quantity of metabolites in a sample wikipedia.org.
NMR spectra, specifically ¹H and ¹³C NMR, were used to determine the chemical structure of this compound isolated from Paecilomyces sp. figshare.com. ¹H NMR studies were also involved in establishing the absolute configuration of (+)-Harzialactone A beilstein-journals.org. In the synthesis of this compound isomers, ¹³C NMR spectroscopy was used to confirm the stereochemical relationships based on the chemical shifts of specific carbons beilstein-journals.orgresearchgate.net. For instance, the chemical shifts of acetonide methyl groups in ¹³C NMR spectra provided evidence for 1,3-syn and 1,3-anti relationships beilstein-journals.orgresearchgate.net.
While LC-NMR is also used in plant metabolomics, it is primarily effective for detecting and quantifying the most abundant metabolites wikipedia.org. Advanced NMR techniques, such as 2D NMR methods (e.g., COSY, HSQC, HMBC), are invaluable for assigning resonances and confirming the connectivity of atoms within the this compound molecule, contributing to its accurate structural characterization youtube.com. These techniques are essential for understanding the complete metabolic profile of organisms producing this compound and for identifying potential precursors or related compounds.
Computational Chemistry and Molecular Modeling Studies of Harzialactone a
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking simulations are a widely used computational tool to predict the preferred orientation (binding pose) of a small molecule, such as Harzialactone A, when bound to a protein target and to estimate the binding affinity mdpi.comfrontiersin.org. This technique helps in understanding the potential biological targets of a compound and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) at the binding site mdpi.commdpi.com.
While specific detailed molecular docking studies solely focused on this compound and its target interaction predictions were not prominently found in the immediate search results, molecular docking in general has been successfully applied to study the binding interactions of various natural compounds and synthetic molecules with biological targets like enzymes mdpi.comfrontiersin.orgmdpi.complos.orgplos.orgclinmedjournals.org. For instance, computational docking studies have provided insights into the mechanism of active site binding interactions for compounds inhibiting enzymes like α-amylase and α-glucosidase plos.orgplos.org. Similarly, molecular docking has been used to explore interactions of potential antileishmanial compounds with targets such as Trypanothione Reductase clinmedjournals.org. These studies often involve assessing binding energy and analyzing interactions with key residues in the enzyme's active pocket mdpi.comclinmedjournals.org. The predictive accuracy of docking tools like AutoDock Vina has been highlighted in guiding the experimental validation of potential therapeutic compounds mdpi.com.
Applying molecular docking to this compound would involve preparing the 3D structure of this compound and the target protein, followed by simulating the binding process to identify favorable binding poses and estimate binding scores. These scores and interaction analyses can then be used to hypothesize potential protein targets for this compound's observed biological activities, such as its reported anticancer and antileishmanial activity mdpi.com.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time rsc.orgebsco.comnih.gov. By applying Newton's laws of motion, MD simulations provide a dynamic view of a molecular system, allowing researchers to study conformational changes, flexibility, and stability of molecules and their complexes rsc.orgebsco.comnih.gov.
Although specific MD simulation studies focused exclusively on the conformational analysis of this compound were not found in the search results, MD simulations are commonly used in conjunction with docking studies to refine binding poses and assess the stability of ligand-protein complexes over time mdpi.com. MD simulations can reveal how the binding interactions predicted by docking behave in a more realistic, dynamic environment, accounting for the flexibility of both the ligand and the protein, as well as the influence of the surrounding solvent rsc.orgnih.gov.
For instance, MD simulations have been used to investigate the structural stability and dynamics of molecular assemblies and to understand association processes in solutions rsc.orgmdpi.com. They can provide detailed insights into hydrogen bonding motifs and other intermolecular interactions that contribute to the formation of molecular structures mdpi.com. Applying MD simulations to this compound could help understand its intrinsic conformational preferences, how its conformation changes upon binding to a target protein, and the stability of the resulting complex. This dynamic perspective is crucial for a comprehensive understanding of the compound's behavior in a biological environment.
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) calculations are a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and materials tuwien.ac.ataps.org. DFT is particularly useful for elucidating reaction mechanisms, calculating spectroscopic properties, and determining the energetics and stability of different molecular structures tuwien.ac.ataps.org.
Research indicates that DFT calculations have been applied in studies related to the synthesis and properties of compounds with γ-lactone skeletons, similar to this compound mdpi.comscispace.com. For example, DFT studies have been used to understand the mechanism of chemical reactions involving carbonyl groups and the role of catalysts mdpi.com. DFT calculations can provide insights into transition states, activation energies, and reaction pathways, which are essential for understanding how a compound might be synthesized or how it might undergo transformations in biological systems.
While direct application of DFT specifically for elucidating the reaction mechanisms involving this compound itself was not detailed in the search results, the technique's utility in studying similar lactone structures and reaction processes is established mdpi.comscispace.com. For instance, DFT calculations have been coupled with MD simulations to study hydrogen bonding motifs and assembly processes mdpi.com. Applying DFT to this compound could provide detailed information about its electronic properties, potential reaction sites, and the feasibility of various chemical transformations it might undergo, either during its biosynthesis or in its interaction with biological molecules.
In Silico ADME Prediction and Pharmacokinetic Modeling (Pre-Clinical Context)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves using computational methods to estimate how a compound will behave within a biological system ri.senih.govresearchgate.netmdpi.com. These predictions are crucial in the pre-clinical context for assessing the pharmacokinetic profile of a potential drug candidate before costly and time-consuming in vitro and in vivo studies are conducted ri.senih.govresearchgate.net.
In silico tools can predict various ADME properties, including aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability ri.senih.govresearchgate.netmdpi.comiapchem.org. These predictions are typically based on the chemical structure of the compound and utilize various algorithms, including machine learning and QSAR (Quantitative Structure-Activity Relationship) models frontiersin.orgri.seiapchem.org.
While specific in silico ADME predictions for this compound were not explicitly found in the search results, the methodology is widely applied to assess the pharmacokinetic potential of diverse compounds ri.seresearchgate.netmdpi.com. For example, in silico methods have been used to predict the ADME properties of benzimidazole (B57391) derivatives and their coordination compounds, including solubility, gastrointestinal absorption, and plasma protein binding mdpi.com. These predictions help in filtering out compounds with unfavorable pharmacokinetic profiles early in the drug discovery process ri.seresearchgate.net. Applying in silico ADME prediction to this compound would involve using available computational platforms and models to estimate its absorption in the intestine, distribution to various tissues, how it might be metabolized, and how it would be excreted from the body. Such predictions would provide an initial assessment of its potential pharmacokinetic behavior and guide further experimental investigations.
Future Perspectives and Unexplored Research Directions
Discovery of Novel Harzialactone A Producing Organisms
This compound was first isolated from Trichoderma harzianum, separated from the sponge Halichondria okadai, and has since been identified in other fungi, such as the marine-derived Paecilomyces sp. researchgate.netnih.govtandfonline.com These discoveries, primarily from marine environments, suggest that a vast, unexplored diversity of microorganisms may also produce this compound. tandfonline.comnih.gov Future research should focus on bioprospecting in novel and extreme environments, such as deep-sea vents, hypersaline habitats, and unique terrestrial niches.
Furthermore, endophytic fungi associated with medicinal plants represent another promising reservoir. nih.gov Modern screening techniques, including genomics-based methods to detect biosynthetic gene clusters and high-throughput chemical screening, can accelerate the discovery of new producing strains. wjcmpr.org Identifying novel producers is crucial not only for securing new sources of this compound but also for potentially discovering natural analogs with improved bioactivities.
Elucidation of Complete Biosynthetic Pathways
While this compound is known to be a polyketide, its complete biosynthetic pathway has not been fully elucidated. mdpi.com Understanding the enzymatic steps involved in its formation is a critical research gap. Future investigations should aim to identify the specific polyketide synthase (PKS) and tailoring enzymes responsible for constructing the characteristic γ-lactone ring and installing its functional groups. nih.gov
A combination of genomic and molecular biology techniques will be essential. This includes:
Genome Mining: Sequencing the genomes of known producing organisms like Trichoderma harzianum and Paecilomyces sp. to identify the biosynthetic gene cluster (BGC) responsible for this compound production.
Gene Deletion and Heterologous Expression: Systematically knocking out genes within the putative BGC and expressing them in a host organism like Aspergillus nidulans can confirm the function of each enzyme in the pathway. nih.gov
Isotopic Labeling Studies: Feeding the producing organisms with labeled precursors (e.g., ¹³C-acetate) can trace the origin of the carbon backbone, confirming the pathway intermediates. mdpi.com
A complete understanding of the biosynthesis will pave the way for metabolic engineering approaches to enhance production yields and generate novel derivatives.
Development of Sustainable and Scalable Synthetic Routes
Several synthetic and chemoenzymatic routes to produce (+)-Harzialactone A have been developed. cnr.it These methods often involve stereoselective, biocatalyzed reduction of a prochiral ketone intermediate. nih.gov For instance, one approach successfully used various oxidoreductases and microorganism strains, identifying T. molischiana and a specific alcohol dehydrogenase (ADH442) as highly efficient biocatalysts. cnr.it Another synthesis was achieved starting from phenyl acetone, using a recombinant lactonase from Fusarium proliferatum for kinetic resolution. researchgate.net
Despite this progress, a key future objective is the development of more sustainable and scalable synthetic strategies. This could involve:
Metabolic Engineering: Genetically modifying a high-producing fungal strain or a heterologous host to overexpress key biosynthetic enzymes and increase the precursor supply.
Cell-Free Biosynthesis: Reconstituting the entire biosynthetic pathway in vitro using purified enzymes to achieve high yields without the complexities of cellular metabolism.
These advancements are crucial for producing sufficient quantities of this compound for extensive preclinical and potential clinical studies.
Identification of Undiscovered Biological Activities
The known biological activities of this compound are significant and include antitumor, antileishmanial, and antiviral properties. tandfonline.comresearchgate.net It has demonstrated notable activity against promastigote and amastigote forms of Leishmania amazonensis and inhibitory effects against the Influenza A (H1N1) virus. nih.govtandfonline.com Additionally, synthetic analogues have shown potent inhibitory effects against human colon (COLO-205) and cervical (HeLa) cancer cell lines. nih.gov
However, the full spectrum of its bioactivity is likely much broader. A critical future direction is to perform large-scale, high-throughput screening of this compound and its derivatives against a diverse range of biological targets. Potential areas for exploration include:
Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi, including multidrug-resistant strains.
Expanded Antiparasitic Activity: Screening against other protozoan parasites like Trypanosoma cruzi and Plasmodium falciparum.
Enzyme Inhibition: Assessing its ability to inhibit key enzymes involved in various diseases, such as kinases, proteases, or metabolic enzymes.
Uncovering new biological activities could open up entirely new therapeutic applications for this versatile molecule.
Table 1: Known Biological Activities of this compound and Its Analogues
| Activity | Target Organism/Cell Line | Measured Effect | Reference |
|---|---|---|---|
| Antileishmanial | Leishmania amazonensis (promastigotes) | IC₅₀ of 5.25 µg/mL | nih.gov |
| Antileishmanial | Leishmania amazonensis (amastigotes) | IC₅₀ of 18.18 µg/mL | nih.gov |
| Antiviral | Influenza A (H1N1) Virus | Inhibitory Activity | tandfonline.com |
| Anticancer (Analogue) | Human Colon Cancer (COLO-205) | Significant Activity | nih.gov |
| Anticancer (Analogue) | Human Cervical Cancer (HeLa) | Significant Activity | nih.gov |
Application of Advanced Omics Technologies (e.g., Genomics, Proteomics) to Fungal Producers
Advanced "omics" technologies offer a powerful, systems-level approach to understanding and optimizing the production of fungal secondary metabolites like this compound. nih.govnih.gov Applying these technologies to producing strains such as Trichoderma harzianum can provide deep insights into their metabolic processes. researchgate.net
Genomics: Whole-genome sequencing can rapidly identify the this compound biosynthetic gene cluster and other regulatory genes, providing a blueprint for targeted genetic engineering. researchgate.net
Transcriptomics (RNA-seq): This technology can reveal how the expression of genes, particularly those in the biosynthetic cluster, changes in response to different culture conditions (e.g., media composition, temperature). This knowledge can be used to optimize fermentation processes for maximal yield. nih.gov
Proteomics: By analyzing the entire protein content of the fungus, proteomics can identify the enzymes involved in this compound biosynthesis and quantify their abundance, highlighting potential bottlenecks in the production pathway. mdpi.com
Integrating these multi-omics datasets will be crucial for developing rationally designed strategies to enhance this compound production in its native or engineered hosts. nih.gov
Exploration of Co-Crystallization Studies for Target Validation
A significant challenge in the development of natural products is identifying their precise molecular targets. While this compound has known bioactivities, the specific proteins it interacts with to exert these effects are not fully understood. Co-crystallization is a powerful technique in structural biology and drug design that can address this gap. jpionline.org
This approach involves crystallizing a therapeutic agent (like this compound) together with its target protein. researchgate.net The resulting co-crystal structure, determined via X-ray crystallography, provides a high-resolution view of the binding interaction, confirming the target and revealing the mechanism of action at an atomic level. nih.gov
Future research should pursue co-crystallization studies of this compound with potential protein targets implicated in the diseases it affects. For example, key enzymes from Leishmania amazonensis or proteins critical for influenza virus replication could be selected. Success in this area would:
Provide definitive validation of the compound's molecular target.
Elucidate the structure-activity relationship, guiding the design of more potent and selective analogues.
Transform the understanding of this compound from a bioactive "hit" to a well-characterized "lead" compound with a clear mechanism of action.
This structural information is invaluable for advancing the compound through the drug development pipeline. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phenyl acetone |
| (+)-Harzialactone A |
Q & A
Q. What are the primary natural sources and isolation methods for Harzialactone A?
this compound (HA) is predominantly isolated from marine-derived fungi, such as Paecilomyces sp. strain 7A22, found in symbiotic association with marine ascidians like Aplidiopsis sp. . The isolation protocol involves liquid fermentation of fungal cultures in potato dextrose broth (PDB) for 14 days, followed by ethyl acetate (EtOAc) extraction of the filtrate. The crude extract undergoes vacuum liquid chromatography (VLC) with a hexane/EtOAc gradient, yielding fractions further purified via column chromatography (CC) to isolate HA . Key challenges include maintaining fungal viability during scale-up and avoiding contamination during long-term fermentation.
Q. How is the chemical structure of this compound characterized?
Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC). HA is identified as a white solid with distinct NMR signals, including a lactone ring (δ ~5.25 ppm for protons adjacent to the carbonyl group) and stereochemical confirmation via coupling constants . Purity is validated using analytical HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. What are the key challenges in the stereoselective synthesis of this compound and its isomers?
The synthesis of (3R,5R)-HA and its (3R,5S)-isomer involves diastereoselective reduction of epoxide intermediates and hydroxyl-directed stereochemical control. For example, epoxide opening with 1,3-propanedithiol under BF3·Et2O catalysis forms a thioacetal intermediate, which undergoes acyl anion coupling and stereoselective reduction to establish the lactone ring . Challenges include achieving high enantiomeric purity (>95%) and minimizing side reactions during dithiane formation. Yields for critical steps (e.g., thioacetal formation) range from 70–90%, but overall synthetic efficiency remains low (~15% total yield) due to multi-step purification .
Q. How do researchers evaluate the antileishmanial activity of this compound, and what methodological considerations are critical?
Antileishmanial activity is assessed using Leishmania amazonensis promastigotes and intracellular amastigotes. Promastigotes (2 × 10⁶ parasites/mL) are treated with HA in 96-well plates for 24 hours, with viability measured via MTT assay. For amastigotes, infected murine macrophages are exposed to HA for 48 hours, followed by Giemsa staining to quantify parasite burden . Key parameters include:
- IC50 values : 5.25 µg/mL (promastigotes) and 18.18 µg/mL (amastigotes) .
- Controls : Amphotericin B (positive control, IC50 0.12 µg/mL) and 0.5% DMSO (negative control) . Methodological rigor requires replicate experiments (n ≥ 3), standardized parasite-to-host cell ratios (1:10), and validation of macrophage viability via MTT .
Q. What strategies are employed to resolve contradictions in bioactivity data across different studies on this compound?
Discrepancies in bioactivity (e.g., variable IC50 values) are addressed by:
- Standardizing assay conditions : Uniform parasite strains, incubation times, and solvent concentrations (e.g., DMSO ≤0.5% to avoid cytotoxicity) .
- Validating compound stability : HPLC analysis pre- and post-assay to confirm HA integrity under experimental conditions .
- Cross-study comparisons : Meta-analysis of synthesis batches (e.g., stereoisomer purity >95% vs. racemic mixtures) to correlate structural accuracy with bioactivity .
Q. How can researchers optimize the yield of this compound during fungal fermentation?
Yield optimization involves:
- Media modulation : Adjusting carbon/nitrogen ratios in PDB to enhance secondary metabolite production .
- Scale-up protocols : Using stirred-tank bioreactors instead of static flasks to improve oxygen diffusion and fungal growth .
- Precursor feeding : Adding sodium acetate (a biosynthetic precursor) to boost lactone formation .
Data Contradiction and Reproducibility
Q. Why might synthetic yields of this compound vary significantly across studies?
Variability arises from differences in:
- Catalyst efficiency : BF3·Et2O vs. proline-catalyzed α-aminooxylation in Horner–Wadsworth–Emmons olefination .
- Purification methods : Flash chromatography vs. preparative TLC, impacting recovery rates (60–85%) .
- Starting material quality : Commercial epoxide purity (≥98% required for high diastereoselectivity) .
Future Research Directions
- Mechanistic studies : Elucidating HA’s molecular targets in Leishmania via proteomic or transcriptomic profiling .
- In vivo models : Testing HA in BALB/c mice infected with L. amazonensis to validate efficacy and toxicity .
- Synthetic biology : Heterologous expression of HA biosynthetic genes in Aspergillus nidulans for scalable production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
